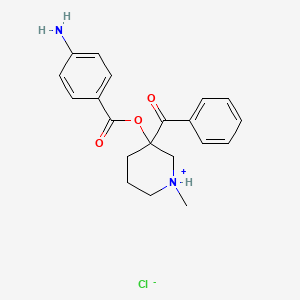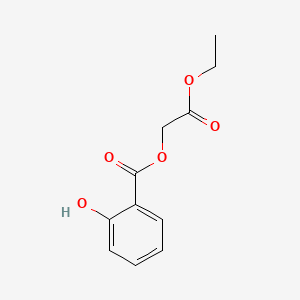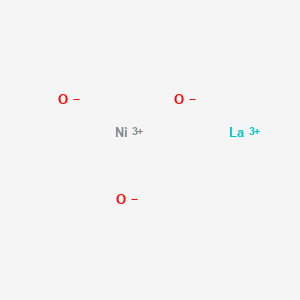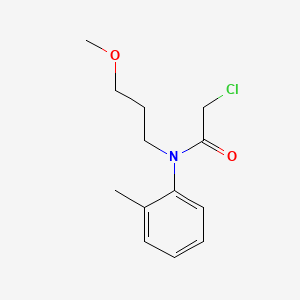
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride is a synthetic organic compound belonging to the flavone class Flavones are a group of naturally occurring compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Flavone Core: The initial step involves the synthesis of the flavone core structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dipropylaminomethyl Group: The next step involves the introduction of the dipropylaminomethyl group at the 6-position of the flavone core. This can be accomplished through a nucleophilic substitution reaction using a suitable dipropylamine derivative.
Methylation: The 3-position of the flavone core is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the flavone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It may also interact with enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride
- 6-(Dipropylaminomethyl)-3-ethyl-flavone hydrochloride
- 6-(Dipropylaminomethyl)-3-methyl-chromone hydrochloride
Uniqueness
6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride is unique due to its specific substitution pattern and the presence of the dipropylaminomethyl group
Properties
| 101491-46-7 | |
Molecular Formula |
C23H28ClNO2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-4-13-24(14-5-2)16-18-11-12-21-20(15-18)22(25)17(3)23(26-21)19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16H2,1-3H3;1H |
InChI Key |
TXTPAWPBOYTHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](CCC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)




